
Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate, also known by its systematic name, is a chemical compound with the molecular formula C₁₂H₁₄O₂S₂. It falls under the category of organic sulfur compounds. The compound’s structure consists of an ethyl ester group attached to a phenyl ring, which in turn bears a carbonothioylthio (thioxomethylthio) substituent. Let’s break down its name:
Ethyl: Refers to the ethyl group (CH₂CH₃) attached to the molecule.
2-(phenylcarbonothioylthio): Indicates the presence of a phenyl ring with a carbonothioylthio (thioxomethylthio) substituent.
2-phenylacetate: The phenyl ring is also connected to an acetate group (CH₃COO⁻).
Preparation Methods
Synthetic Routes: The synthesis of Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate involves several steps. One common synthetic route includes the reaction of phenylacetic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride. Subsequently, the acid chloride reacts with ethanol (C₂H₅OH) to yield the ethyl ester.
Reaction Conditions:- Phenylacetic acid reacts with thionyl chloride in the presence of a base (such as pyridine) to form the acid chloride.
- The acid chloride then undergoes esterification with ethanol to produce this compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Reactions: Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate can participate in various chemical reactions, including:
Ester Hydrolysis: Under acidic or basic conditions, the ester bond can be cleaved to yield phenylacetic acid and ethanol.
Substitution Reactions: The phenyl ring can undergo substitution reactions (e.g., nucleophilic aromatic substitution) with appropriate reagents.
Reduction: Reduction of the carbonyl group (C=O) in the acetate moiety can occur.
- Acidic or basic hydrolysis conditions for ester cleavage.
- Nucleophiles (e.g., amines, thiols) for substitution reactions.
- Reducing agents (e.g., lithium aluminum hydride) for carbonyl reduction.
Major Products: The major products depend on the specific reaction conditions. Hydrolysis yields phenylacetic acid and ethanol, while substitution reactions lead to various phenyl-substituted derivatives.
Scientific Research Applications
Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Drug Discovery: Its unique structure may inspire drug design.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. its involvement in polymerization processes suggests a role in controlling radical polymerization reactions.
Comparison with Similar Compounds
While Ethyl 2-(phenylcarbonothioylthio)-2-phenylacetate is distinctive due to its thioxomethylthio group, similar compounds include:
- Ethyl 2-methyl-2-(phenylthiocarbonylthio)propionate .
- Other thioesters and related sulfur-containing compounds.
Properties
CAS No. |
1150308-13-6 |
|---|---|
Molecular Formula |
C17H16O2S2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
ethyl 2-(benzenecarbonothioylsulfanyl)-2-phenylacetate |
InChI |
InChI=1S/C17H16O2S2/c1-2-19-16(18)15(13-9-5-3-6-10-13)21-17(20)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |
InChI Key |
SQKNCNYHCGWDEX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
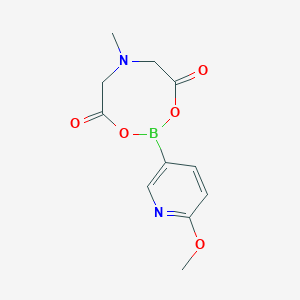

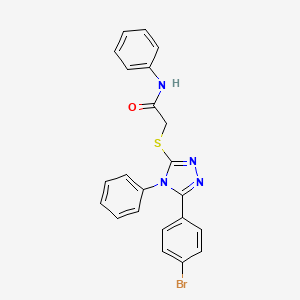
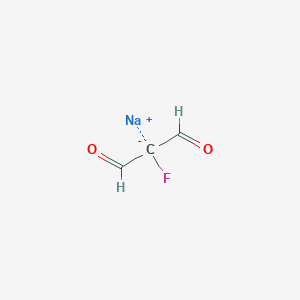
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
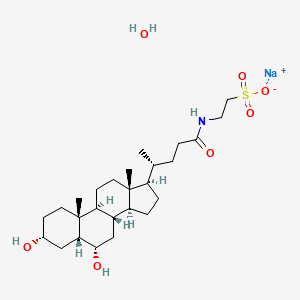
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
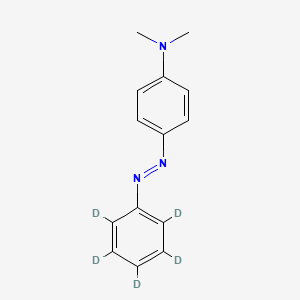
![[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[[2-propan-2-yloxy-5-[(2,2,2-trifluoroacetyl)amino]phenyl]methylidene]ruthenium](/img/structure/B12056394.png)
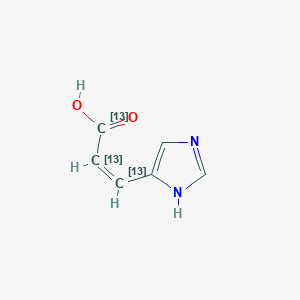
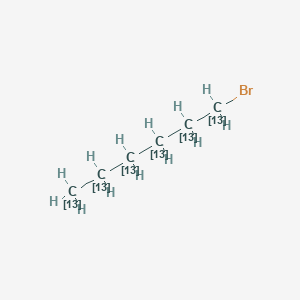
![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
